1-(methylsulfonyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide is a complex organic compound utilized across various scientific fields. It’s known for its extensive applications in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic reactions. The process involves the initial preparation of the piperidine carboxamide, followed by the introduction of the imidazo[1,2-a]pyridinyl group. Sulfonylation with methyl sulfonyl chloride under controlled pH and temperature conditions completes the synthesis.
Industrial Production Methods: For large-scale production, the synthetic route is optimized for yield and purity, often involving catalytic processes and refined reaction conditions. Continuous flow reactors are sometimes employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions are common, where substituents on the imidazo[1,2-a]pyridinyl ring can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions: Oxidizing and reducing agents, bases, and acids are frequently used in manipulating this compound. Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Major Products Formed: The reactions typically yield products with modified functional groups, such as sulfoxides in oxidation reactions or hydroxyl derivatives from nucleophilic substitutions.
Scientific Research Applications
The compound is widely researched in:
Chemistry: It serves as a precursor or intermediate in synthesizing other complex molecules.
Biology: It’s studied for its interactions with biological macromolecules.
Medicine: Notably investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets within biological systems. It can modulate enzyme activity or interact with receptor sites, influencing various biochemical pathways. Detailed studies often reveal its binding affinities and the subsequent biochemical responses.
Comparison with Similar Compounds
1-(methylsulfonyl)-N-(2-phenyl)piperidine-4-carboxamide: A structurally similar compound differing by the absence of the imidazo[1,2-a]pyridinyl group.
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide: Lacks the methylsulfonyl group.
N-(2-phenyl)piperidine-4-carboxamide: Both the imidazo[1,2-a]pyridinyl and methylsulfonyl groups are absent, making it simpler.
Uniqueness: What sets 1-(methylsulfonyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide apart is its unique structural combination, providing distinctive properties and specific biological activities that aren’t observed in simpler analogs. This uniqueness enhances its value in medicinal chemistry and potential therapeutic applications.
That’s the scoop on this fascinating compound! Curious about any specific detail or need another nugget of scientific wisdom? No more questions, of course.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-28(26,27)24-12-9-15(10-13-24)20(25)22-17-7-3-2-6-16(17)18-14-23-11-5-4-8-19(23)21-18/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREVORPOLYGOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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